molecular formula C10H14O2 B12412543 rac-Rhododendrol-d6

rac-Rhododendrol-d6

Cat. No.: B12412543
M. Wt: 172.25 g/mol
InChI Key: SFUCGABQOMYVJW-ODMYFNJSSA-N
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Description

(Rac)-Rhododendrol-d6 is a deuterated form of rhododendrol, a phenolic compound known for its skin-lightening properties. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the compound’s metabolic stability and reaction kinetics. This compound is often used in scientific research to study the metabolic pathways and effects of rhododendrol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Rhododendrol-d6 typically involves the deuteration of rhododendrol. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of (Rac)-Rhododendrol-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: (Rac)-Rhododendrol-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are reactive intermediates.

    Reduction: The compound can be reduced back to its original form or to other phenolic derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various quinones, reduced phenolic compounds, and halogenated derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(Rac)-Rhododendrol-d6 has a wide range of applications in scientific research:

    Chemistry: It is used to study the kinetics and mechanisms of deuterium exchange reactions.

    Biology: The compound is employed in metabolic studies to understand the pathways and effects of rhododendrol in biological systems.

    Medicine: Research on (Rac)-Rhododendrol-d6 helps in developing skin-lightening agents and understanding their safety and efficacy.

    Industry: It is used in the formulation of cosmetic products, particularly those aimed at skin lightening and anti-aging.

Mechanism of Action

The mechanism of action of (Rac)-Rhododendrol-d6 involves its interaction with tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, the compound reduces melanin production, leading to skin lightening. The deuterium atoms in (Rac)-Rhododendrol-d6 can alter the compound’s interaction with the enzyme, potentially affecting its efficacy and stability.

Comparison with Similar Compounds

    Rhododendrol: The non-deuterated form, widely studied for its skin-lightening properties.

    Hydroquinone: Another phenolic compound used in skin-lightening products.

    Arbutin: A glycosylated hydroquinone derivative with similar applications.

Uniqueness: (Rac)-Rhododendrol-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its reaction kinetics. This makes it a valuable tool in research for understanding the detailed mechanisms and effects of rhododendrol and similar compounds.

Properties

Molecular Formula

C10H14O2

Molecular Weight

172.25 g/mol

IUPAC Name

4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)phenol

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/i1D3,2D2,8D

InChI Key

SFUCGABQOMYVJW-ODMYFNJSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O

Origin of Product

United States

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